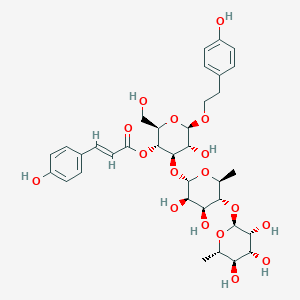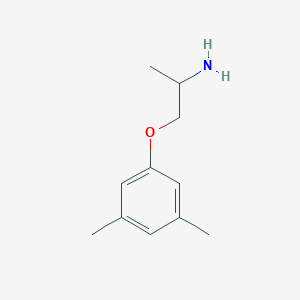
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Vue d'ensemble
Description
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, also known as 2-DPMEA, is a chemical compound used in various scientific research applications. It is a synthetic molecule composed of a phenoxy group, a methyl group, and an ethylamine group. Its structure is similar to that of the neurotransmitter dopamine and it has been used in studies of the dopaminergic system. It has also been used to investigate the effects of dopamine agonists and antagonists on the body. 2-DPMEA is a versatile compound that has a wide range of applications in research and has proven to be a valuable tool for scientists.
Applications De Recherche Scientifique
Metabolism Studies
The compound has been a subject of interest in studies analyzing the metabolic pathways and metabolites in various contexts. For instance, research has examined the urinary metabolites of structurally related compounds after administration to rats, highlighting the isolation and identification of metabolites and their relative abundance, suggesting pathways for in vivo activation and potential implications in carcinogenicity studies (Kolar & Schlesiger, 1976).
Pharmacological Studies
The compound's derivatives have been explored for their pharmacological properties. Studies have assessed the local anaesthetic activity and duration of action of novel derivatives, revealing interesting insights into the onset of action, recovery time, and potential therapeutic applications without apparent systemic or local side effects (al-Saadi & Sneader, 1993).
Investigating Metabolites and Binding Interactions
Research efforts have been directed towards understanding the metabolism of related phenethylamine compounds in vivo, identifying metabolites, and elucidating metabolic pathways, offering a foundation for understanding the pharmacokinetics and dynamics of such compounds (Kanamori et al., 2002). The binding characteristics and structure-activity relationships of tryptamine analogs, including those structurally similar to 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, have been explored to understand their interaction with serotonin receptors, shedding light on their potential neurological implications (Rogawaski & Aghajanian, 1981).
Potential Therapeutic Applications
The compound's analogs have been investigated for their potential therapeutic applications, particularly in the context of sigma receptors. Studies on compounds like BD1047, which is known to bind selectively to sigma sites, have examined the potential therapeutic implications for preventing and treating abnormal movements associated with many sigma-active neuroleptics, offering insights into the receptor interactions and potential neurotoxic effects (Zambon et al., 1997).
Propriétés
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLCQNGJZJXXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415453 | |
| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
CAS RN |
117322-93-7 | |
| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

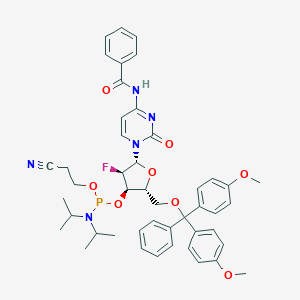
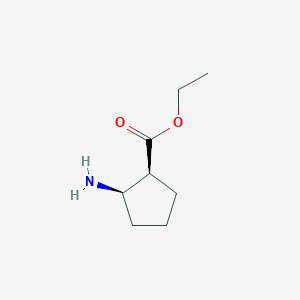
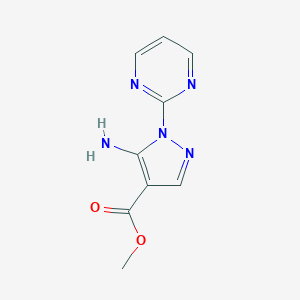

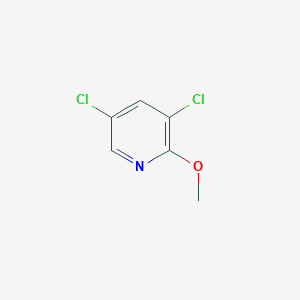
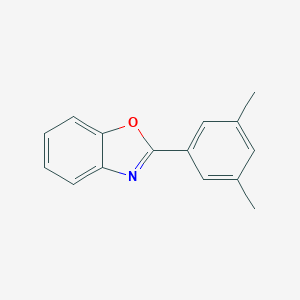
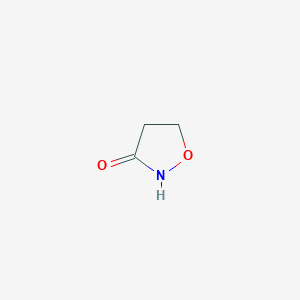
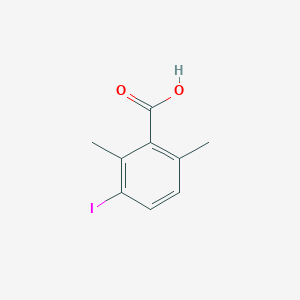
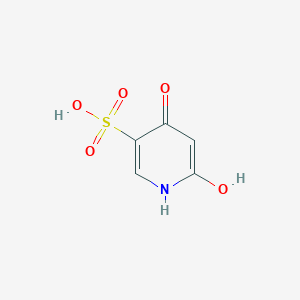
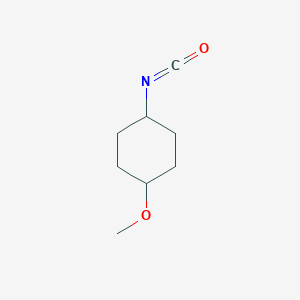
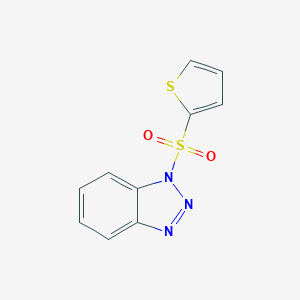
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
